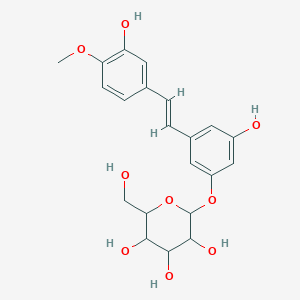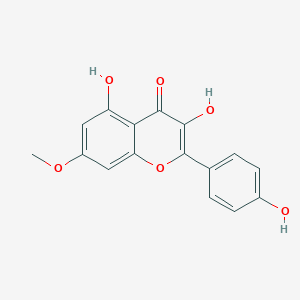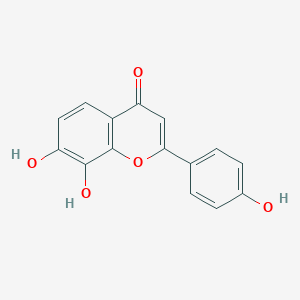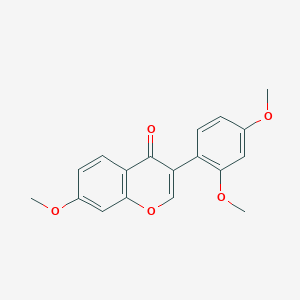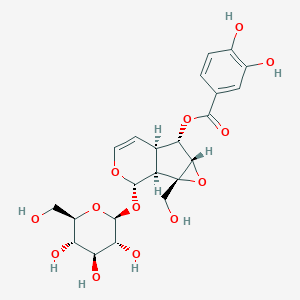
Verprosid
Übersicht
Beschreibung
Verproside is a catalpol derivative iridoid glycoside isolated from the plant Pseudolysimachion rotundum var. subintegrum. It is known for its significant biological activities, including anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties .
Wissenschaftliche Forschungsanwendungen
Verprosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird auf seine einzigartigen chemischen Eigenschaften und sein Potenzial als Vorläufer für die Synthese anderer bioaktiver Verbindungen untersucht.
Biologie: this compound wird in Zellkulturstudien verwendet, um seine Auswirkungen auf verschiedene zelluläre Prozesse zu untersuchen, einschließlich Entzündungen und oxidativem Stress.
Medizin: Es hat sich gezeigt, dass es vielversprechend ist bei der Behandlung von Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD), Asthma und anderen entzündlichen Erkrankungen
Industrie: this compound wird wegen seiner bioaktiven Eigenschaften auf sein Potenzial zur Entwicklung neuer Pharmazeutika und Nahrungsergänzungsmittel untersucht.
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Antioxidativ: this compound fängt freie Radikale ab und verstärkt die Aktivität antioxidativer Enzyme, wodurch Zellen vor oxidativem Schaden geschützt werden.
Schmerzlindernd: Es moduliert Schmerzbahnen, indem es mit spezifischen Rezeptoren und Signalmolekülen interagiert, die an der Schmerzempfindung beteiligt sind.
Wirkmechanismus
Target of Action
Verproside, an active iridoid glycoside, primarily targets Protein Kinase C delta (PKCδ) . PKCδ is an enzyme that plays a crucial role in several signal transduction pathways. It is involved in the regulation of various cellular functions, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Verproside interacts with PKCδ, inhibiting its activation . This interaction results in the suppression of inflammation, particularly in the context of airway inflammation . An in silico molecular docking simulation suggested a direct interaction between PKCδ and verproside .
Biochemical Pathways
Verproside affects several biochemical pathways. It suppresses both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression . The NF-κB pathway is a key regulator of immune responses and inflammation, while the EGR-1 pathway is involved in the regulation of growth and differentiation.
Pharmacokinetics
It’s known that verproside is a component of ypl-001, a natural drug for copd treatment that has completed clinical trial phase 2a
Result of Action
Verproside’s action results in a decrease in inflammation. It successfully reduces both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression . Verproside also shows anti-inflammatory effects on a broad range of airway stimulants in NCI-H292 cells .
Action Environment
It’s known that verproside effectively reduces lung inflammation in a copd-mouse model , suggesting that its efficacy may be influenced by the disease environment
Biochemische Analyse
Biochemical Properties
Verproside interacts with several enzymes and proteins in biochemical reactions. It is metabolized into nine metabolites in human hepatocytes: verproside glucuronides (M1 and M2) via glucuronidation, verproside sulfate (M3) via sulfation, picroside II (M4) and isovanilloylcatalpol (M5) via O-methylation, M4 glucuronide (M6) and M4 sulfate (M8) via further glucuronidation and sulfation of M4, and M5 glucuronide (M7) and M5 sulfate (M9) via further glucuronidation and sulfation of M5 .
Cellular Effects
Verproside has significant effects on various types of cells and cellular processes. It has been shown to suppress inflammation in NCI-H292 cells, a human lung epithelial cell line . Both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6/-8 expression are successfully reduced by verproside .
Molecular Mechanism
Verproside exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of PKC enzymes, specifically PKCδ . This inhibition is believed to be responsible for its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of verproside change over time in laboratory settings. After intravenous administration of verproside, the drug was recovered in bile (0.77% of dose) and urine (4.48% of dose), indicating its stability and degradation over time .
Metabolic Pathways
Verproside is involved in several metabolic pathways. It undergoes O-methylation, glucuronidation, and sulfation, which are major metabolic pathways compared to glucuronidation and sulfation of verproside in rats .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Verproside can be synthesized through various chemical routes, often involving the glycosylation of catalpol derivatives. The synthetic process typically includes steps such as protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, verproside is usually extracted from Pseudolysimachion rotundum var. subintegrum using solvent extraction methods. The plant material is dried, powdered, and subjected to extraction with solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate verproside in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Verprosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die Glykosidbindungen oder andere funktionelle Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Verprosidmolekül einführen, wodurch sich seine biologischen Eigenschaften möglicherweise verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene hydroxylierte oder Ketonderivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen wie Alkyl- oder Acylgruppen einführen können.
Vergleich Mit ähnlichen Verbindungen
Verprosid wird mit anderen Iridoidglykosiden verglichen, wie zum Beispiel:
Catalpol: Ein weiteres Catalpol-Derivat mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften.
Aucubin: Bekannt für seine leberschützende und entzündungshemmende Wirkung.
Loganin: Zeigt neuroprotektive und entzündungshemmende Aktivitäten.
This compound ist aufgrund seiner starken entzündungshemmenden Wirkung und der spezifischen Hemmung von PKCδ einzigartig, was es von anderen ähnlichen Verbindungen unterscheidet .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOUVZMYWYRRI-YWEKDMGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345779 | |
| Record name | Verproside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50932-20-2 | |
| Record name | Verproside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verproside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50932-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERPROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


